Dipropyleneglycol methyl ether acetate

Coatings Formulation Ink Rheology Process Control

Formulators seeking maximum solids loading in low-VOC coatings often encounter premature drying and surface defects when using faster glycol ether acetates. DPMA eliminates these failures. • Extends open time and ensures gloss, flow, and film integrity in coil, can, and high-solids coatings via a slow evaporation rate (0.0015 vs. n-BuAc) and high boiling point (200-209 °C). • Prevents screen clogging in silk-screen printing, increasing press runtime and reducing solvent waste. • Acts as an efficient coalescing agent in waterborne latex paints, improving scrub resistance and film durability under variable humidity. Supplied as a mixture of isomers with reliable global availability and batch-to-batch consistency for industrial procurement.

Molecular Formula C9H18O4
Molecular Weight 190.24 g/mol
CAS No. 212484-39-4
Cat. No. B8034444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyleneglycol methyl ether acetate
CAS212484-39-4
Molecular FormulaC9H18O4
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(COC)OCC(C)OC(=O)C
InChIInChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3
InChIKeyLAVARTIQQDZFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / 1 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyleneglycol methyl ether acetate (CAS 212484-39-4): Solvent Properties, Procurement Considerations & Industrial Applications


Dipropyleneglycol methyl ether acetate (DPMA), a P-series glycol ether ester with the molecular formula C9H18O4 and CAS registry number 88917-22-0 (also listed as 212484-39-4), is a high-purity, low-odor solvent characterized by its moderate evaporation rate, low viscosity, and broad solvency for a wide range of resins including acrylics, epoxies, alkyds, and polyesters [1]. Commercially, DPMA is a mixture of four isomers and is primarily utilized in solvent-based coatings, silk screen printing inks, and as a coalescing agent in waterborne systems . Its molecular structure, wherein the terminal hydroxyl group is capped with an acetate moiety, eliminates the reactive hydrogen atom found in analogous glycol ethers, thereby reducing polarity and enhancing stability in proton-sensitive formulations .

Dipropyleneglycol methyl ether acetate (CAS 212484-39-4): Why Simple Substitution with Other Glycol Ethers or Acetates Often Fails


Direct substitution of DPMA with seemingly similar glycol ether acetates, such as Propylene Glycol Methyl Ether Acetate (PGMEA or PMA), or with its non-esterified precursor, Dipropylene Glycol Methyl Ether (DPM), is frequently problematic in industrial formulations due to significant divergences in key performance-critical parameters. While these compounds share the same glycol ether backbone, DPMA's higher molecular weight and unique ester capping result in a markedly slower evaporation profile, higher flash point, and distinct solvency and coalescing behavior [1]. For instance, substituting DPMA with the faster-evaporating PGMEA in a coating formulated for optimal flow and leveling will lead to premature drying, surface defects, and compromised film integrity [2]. Similarly, replacing DPMA with DPM in a proton-sensitive system can introduce unwanted reactivity and viscosity increases . The following section provides specific, quantitative evidence outlining these critical performance gaps.

Dipropyleneglycol methyl ether acetate (CAS 212484-39-4): Quantitative Performance Evidence for Selection vs. Closest Analogs


Evaporation Rate Comparison: DPMA vs. PGMEA for Extended Open Time

DPMA exhibits a significantly slower evaporation rate compared to Propylene Glycol Methyl Ether Acetate (PGMEA), a common alternative solvent in coating and ink applications. This difference is critical for applications requiring extended working time and improved film formation. DPMA's evaporation rate is reported as 0.0015 (n-butyl acetate = 1.0) , while PGMEA's evaporation rate is approximately 0.14-0.35 under similar conditions . This represents a nearly two-order-of-magnitude difference, confirming DPMA as a much slower-evaporating solvent.

Coatings Formulation Ink Rheology Process Control

Flash Point & Safety Classification: DPMA as a Lower-Flammability Alternative to PGMEA

DPMA possesses a significantly higher flash point and is classified as a Class III combustible liquid, offering a tangible safety and handling advantage over PGMEA, which is classified as a Class II/IC flammable liquid. DPMA's closed-cup flash point is reported to be 86-87.5 °C (186.8-189.5 °F) [1], whereas PGMEA's flash point is approximately 45-49 °C (113-120 °F) [2]. This higher flash point simplifies storage, transport, and use in manufacturing environments by reducing fire risk.

Industrial Safety Transportation & Handling Regulatory Compliance

Boiling Point Differential: DPMA's Superior Performance in High-Temperature Curing Processes

The significantly higher boiling point of DPMA relative to PGMEA makes it a necessary component in high-temperature curing applications, such as coil coatings. DPMA has a boiling point range of 200-209 °C (392-408 °F) , while PGMEA boils at approximately 145-146 °C (293-295 °F) . This 55-64 °C difference allows DPMA to function effectively as a 'tailing solvent' that remains in the film during the final stages of high-temperature curing, preventing pinholes and other surface defects [1].

Coil Coatings Automotive Paints Thermal Stability

Viscosity Advantage: DPMA as a Low-Viscosity Option for High-Solids Formulations

DPMA is characterized by a very low viscosity, a key attribute for formulating high-solids, low-VOC coatings. Reported viscosity values for DPMA range from 1.7 to 2.2 cP at 25 °C [1]. In contrast, its non-esterified precursor, DPM (Dipropylene Glycol Methyl Ether), exhibits a significantly higher viscosity of approximately 3.7 cP under the same conditions . Furthermore, DPMA's viscosity is among the lowest in the entire P-series glycol ether family, providing superior viscosity reduction capabilities [2].

High-Solids Coatings Rheology Control VOC Compliance

Coalescing Ability & Water Solubility: DPMA as an Effective Coupling Agent for Waterborne Systems

DPMA's unique combination of limited water solubility and a slow evaporation rate makes it a highly effective coalescing agent and coupling solvent in waterborne emulsion systems . Its water solubility is reported to be between 12% and 18.3% w/w at 20-25 °C [1]. This characteristic allows DPMA to partition into the polymer phase during film formation, effectively softening the latex particles and promoting their fusion into a continuous, void-free film. This performance is distinct from both PGMEA (which is more water-soluble) and DPM (which lacks the ester group and has a different evaporation profile), enabling DPMA to improve film integrity and gloss in water-reducible coatings [2].

Waterborne Coatings Latex Paints Film Formation

Elimination of Reactive Hydrogen: DPMA's Stability in Proton-Sensitive Systems vs. DPM

A key structural feature of DPMA is the capping of its terminal hydroxyl group with an acetate moiety. This eliminates the reactive hydrogen atom present in the parent molecule, Dipropylene Glycol Methyl Ether (DPM) . This chemical distinction is of paramount importance in two-component polyurethane systems and other formulations containing isocyanates, epoxies, or other proton-sensitive crosslinkers. The presence of a reactive hydrogen in DPM can lead to side reactions with isocyanates, causing viscosity build-up, reduced pot life, and the formation of brittle, poorly performing films . DPMA's inertness in such systems ensures formulation stability and predictable performance.

Polyurethane Coatings Isocyanate Crosslinking Formulation Stability

Dipropyleneglycol methyl ether acetate (CAS 212484-39-4): High-Value Application Scenarios Justified by Quantitative Evidence


High-Solids, Low-VOC Industrial Maintenance and Automotive Coatings

DPMA's combination of low viscosity (1.7-2.2 cP at 25°C) and high solvency makes it an ideal candidate for formulating high-solids, low-VOC coatings [1]. The low viscosity directly enables higher solids loading without exceeding target application viscosity, a critical requirement for meeting stringent VOC regulations. Its slow evaporation rate (0.0015 relative to n-BuAc) and high boiling point (200-209°C) provide the necessary flow and leveling time to achieve a smooth, high-gloss finish, even under challenging application conditions [2][3].

Coil Coating and Other High-Temperature Cure Applications

The high boiling point (200-209°C) of DPMA is a critical performance attribute for coil coating processes, where metal sheets are painted and then rapidly cured in an oven at high temperatures [3]. As a 'tailing solvent,' DPMA remains in the film during the final stages of cure, preventing the formation of pinholes, blisters, and other defects that can occur when lower-boiling solvents like PGMEA (bp 145-146°C) evaporate too quickly [2]. This ensures the corrosion resistance and aesthetic quality of the coated coil .

Long-Life Screen Printing Inks for Improved Runability

The moderate to slow evaporation rate of DPMA (0.0015 relative to n-BuAc) is a key advantage in silk screen printing ink formulations [2]. Unlike faster solvents that can dry on the screen, causing clogging and requiring frequent stops for cleaning, DPMA maintains a stable viscosity in the open screen. This extends the press run time, reduces solvent waste, and ensures consistent print quality and sharp image reproduction .

Coalescing Agent in Architectural and Industrial Latex Paints

DPMA's limited water solubility (12-18.3% w/w at 20-25°C) and controlled evaporation profile make it an effective coalescing agent for waterborne latex paints [2]. During drying, DPMA partitions into the latex particles, softening them and promoting their fusion into a continuous, durable film [4]. This action is critical for achieving good film formation, especially under less-than-ideal temperature or humidity conditions, which directly impacts scrub resistance and overall coating longevity.

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